molecular formula C12H7IN2O B8059726 4-(3-Iodophenoxy)nicotinonitrile

4-(3-Iodophenoxy)nicotinonitrile

Cat. No.: B8059726
M. Wt: 322.10 g/mol
InChI Key: QTHLHZBYUZFZAR-UHFFFAOYSA-N
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Description

4-(3-Iodophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H7IN2O It is a derivative of nicotinonitrile, featuring an iodophenoxy group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenoxy)nicotinonitrile typically involves a multi-step process. One common method includes the reaction of 3-iodophenol with 4-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenoxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxy derivatives.

    Oxidation: Oxidized products such as iodophenoxy acids or alcohols.

    Reduction: Reduced products like amines or alcohols.

    Coupling reactions: Biaryl or alkyne-substituted derivatives.

Scientific Research Applications

4-(3-Iodophenoxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Iodophenoxy)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by the iodophenoxy and nitrile groups. These interactions can disrupt key cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Iodophenoxy)nicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization through coupling reactions. The iodophenoxy group also enhances the compound’s ability to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(3-iodophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-2-1-3-11(6-10)16-12-4-5-15-8-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLHZBYUZFZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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